AP39

Description

Properties

IUPAC Name |

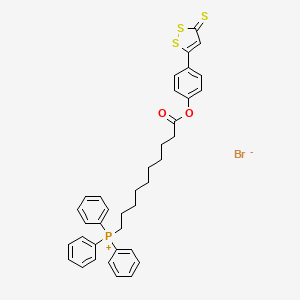

[10-oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38O2PS3.BrH/c38-36(39-31-26-24-30(25-27-31)35-29-37(41)43-42-35)23-15-4-2-1-3-5-16-28-40(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34;/h6-14,17-22,24-27,29H,1-5,15-16,23,28H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEBFERUDPTIDR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38BrO2PS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AP39: A Technical Guide to a Mitochondria-Targeted Hydrogen Sulfide Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP39, chemically known as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel small molecule designed to deliver hydrogen sulfide (H₂S) directly to mitochondria. As an endogenously produced gasotransmitter, H₂S plays a crucial role in cellular signaling, cytoprotection, and the regulation of mitochondrial bioenergetics. However, its therapeutic application has been hampered by its gaseous nature and lack of targeted delivery. This compound overcomes these challenges by coupling an H₂S-donating moiety (dithiolethione) to a triphenylphosphonium (TPP⁺) cation, which facilitates its accumulation within the mitochondria. This targeted delivery allows for the localized release of H₂S, minimizing off-target effects and maximizing its therapeutic potential in a range of preclinical models of diseases associated with mitochondrial dysfunction.

Mechanism of Action

This compound's mechanism of action is centered on its ability to selectively deliver H₂S to the mitochondrial matrix. The positively charged TPP⁺ cation exploits the significant negative mitochondrial membrane potential to drive its accumulation within the mitochondria. Once localized, the dithiolethione moiety undergoes slow hydrolysis, releasing H₂S in a sustained manner. This localized increase in mitochondrial H₂S concentration has several key effects:

-

Supports Mitochondrial Bioenergetics: At low nanomolar concentrations, this compound-derived H₂S can donate electrons to the electron transport chain, specifically at the level of ubiquinone, thereby stimulating ATP production.[1]

-

Reduces Oxidative Stress: H₂S is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes.

-

Modulates Signaling Pathways: this compound has been shown to modulate key signaling pathways involved in cellular metabolism and survival, such as the AMPK/UCP2 pathway.[2]

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of AP39

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP39, formally known as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel small molecule engineered for the targeted delivery of hydrogen sulfide (H₂S) to mitochondria. This technical guide provides a comprehensive overview of its chemical structure, a detailed, step-by-step synthesis protocol, and an exploration of its mechanism of action through key signaling pathways. All quantitative data are presented in structured tables, and experimental methodologies are thoroughly described. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows, adhering to specified design parameters for clarity and accessibility to a scientific audience.

Chemical Structure and Properties

This compound is a hybrid molecule meticulously designed to leverage the therapeutic potential of hydrogen sulfide within the mitochondrial matrix.[1][2] Its structure can be deconstructed into two principal components:

-

Mitochondria-Targeting Moiety: A triphenylphosphonium (TPP⁺) cation, which, due to its lipophilic nature and positive charge, facilitates the accumulation of the molecule within the mitochondria, driven by the negative mitochondrial membrane potential.

-

H₂S-Donating Moiety: A 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) unit, which is responsible for the slow and sustained release of H₂S.[3]

These two components are connected by a C10 alkyl linker, ensuring the spatial separation and independent functionality of the targeting and donor moieties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide |

| Molecular Formula | C₃₇H₃₆BrO₂PS₅ |

| Molecular Weight | 767.85 g/mol |

| Appearance | Orange/yellow solid |

| Solubility | Soluble in DMSO and ethanol |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: the H₂S-donating moiety, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), and the mitochondria-targeting triphenylphosphonium alkyl bromide. These intermediates are then coupled to yield the final this compound product.

Synthesis of Intermediates

2.1.1. Synthesis of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH)

The synthesis of the ADT-OH moiety has been previously established.[3]

2.1.2. Synthesis of (10-bromodecyl)triphenylphosphonium bromide

This intermediate provides the mitochondria-targeting triphenylphosphonium cation and the alkyl linker.

Final Synthesis of this compound

The final step involves the coupling of the ADT-OH moiety with the triphenylphosphonium alkyl bromide linker.

Experimental Protocol: Synthesis of (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide (this compound)

-

Reactants:

-

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH)

-

(10-bromodecyl)triphenylphosphonium bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione in anhydrous N,N-dimethylformamide, potassium carbonate is added, and the mixture is stirred at room temperature.

-

(10-bromodecyl)triphenylphosphonium bromide is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield this compound as an orange/yellow solid.

-

Table 2: Quantitative Data for this compound Synthesis

| Parameter | Value |

| Yield | Not specified |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) |

| Mass Spectrometry | m/z |

(Note: Specific quantitative data such as percentage yield and detailed spectroscopic analysis are not publicly available in the reviewed literature and would require access to the full supplementary information of the primary synthesis paper or experimental replication.)

Mechanism of Action and Signaling Pathways

This compound exerts its cytoprotective effects primarily through the targeted delivery and slow release of H₂S within the mitochondria. This localized increase in H₂S concentration modulates several key cellular processes, particularly those related to mitochondrial bioenergetics and oxidative stress.

Modulation of Mitochondrial Bioenergetics

At low nanomolar concentrations, this compound has been shown to stimulate mitochondrial electron transport and enhance cellular bioenergetic function.[4] This is thought to occur through H₂S acting as an electron donor to the electron transport chain, thereby supporting ATP production. However, at higher concentrations (e.g., 300 nM), this compound can have an inhibitory effect on mitochondrial activity.[4]

Attenuation of Oxidative Stress

A primary mechanism of this compound's protective action is its ability to mitigate oxidative stress. By delivering H₂S directly to the mitochondria, a major source of reactive oxygen species (ROS), this compound can scavenge ROS and protect mitochondrial components, including mitochondrial DNA, from oxidative damage.[5]

Interaction with AMPK Signaling Pathway

Recent studies have elucidated a connection between this compound and the AMP-activated protein kinase (AMPK) pathway, a crucial regulator of cellular energy homeostasis. This compound has been shown to ameliorate doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway.[6] Activation of AMPK can lead to the upregulation of uncoupling protein 2 (UCP2), which in turn can reduce mitochondrial ROS production and protect against cellular damage.

Diagram 1: Synthesis Pathway of this compound

Caption: Synthetic route to this compound from key intermediates.

Diagram 2: this compound Mechanism of Action

Caption: this compound's mechanism of action in mitochondria.

Experimental Protocols

Cell Viability Assays (MTT and LDH)

-

MTT Assay: Cell viability can be determined by the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay. Cells are seeded in 96-well plates and treated with this compound. Following treatment, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.[7]

-

LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, is measured using a cytotoxicity assay kit. Supernatant from treated cells is mixed with the LDH assay reagent, and the absorbance is read at 490 nm.[7]

Measurement of Intracellular H₂S

Intracellular H₂S levels can be assessed using the fluorescent dye 7-azido-4-methylcoumarin.[4]

Analysis of Mitochondrial Bioenergetics

Cellular bioenergetic function can be measured using an extracellular flux analyzer (e.g., Seahorse XF24). This allows for the real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis.[5]

Detection of Reactive Oxygen Species (ROS)

Mitochondrial ROS production can be monitored using the MitoSOX Red mitochondrial superoxide indicator.[4]

Assessment of Mitochondrial DNA Integrity

The integrity of mitochondrial and nuclear DNA can be assayed using the Long Amplicon PCR method.[4]

Conclusion

This compound represents a significant advancement in the development of mitochondria-targeted therapeutics. Its unique chemical structure allows for the precise delivery of hydrogen sulfide to a key subcellular location involved in a multitude of pathological conditions. The synthetic route, while multi-stepped, is achievable with standard organic chemistry techniques. The mechanism of action, centered on the modulation of mitochondrial bioenergetics and the attenuation of oxidative stress, offers a promising avenue for the treatment of diseases characterized by mitochondrial dysfunction. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound and related compounds. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to translate its preclinical efficacy into clinical applications.

References

- 1. The synthesis and functional evaluation of a mitochondria-targeted hydrogen sulfide donor, (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide (this compound) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. This compound, a novel mitochondria-targeted hydrogen sulfide donor, stimulates cellular bioenergetics, exerts cytoprotective effects and protects against the loss of mitochondrial DNA integrity in oxidatively stressed endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl)phenoxy)decyl) triphenylphosphonium bromide], a mitochondrially targeted hydrogen sulfide donor, stimulates cellular bioenergetics, exerts cytoprotective effects and protects against the loss of mitochondrial DNA integrity in oxidatively stressed endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Foundational Research on AP39 and its Role in Mitigating Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AP39, a novel mitochondria-targeted hydrogen sulfide (H₂S) donor, and its foundational role in combating oxidative stress. We will explore its mechanism of action, summarize key quantitative data from pivotal studies, detail common experimental protocols, and visualize the critical signaling pathways involved.

Core Concepts: this compound and Oxidative Stress

This compound, chemically known as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a synthetic compound designed for the targeted delivery of hydrogen sulfide (H₂S) directly to mitochondria.[1][2] Its structure consists of a triphenylphosphonium (TPP⁺) cation, a lipophilic moiety that actively accumulates within the mitochondria due to the organelle's negative membrane potential, linked to a dithiolethione group, which serves as the H₂S-donating entity.[2][3][4]

Mitochondrial dysfunction is a key factor in the pathogenesis of numerous diseases and is intrinsically linked to oxidative stress—an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[5] By delivering H₂S, a known antioxidant and signaling molecule, directly to the site of major ROS production, this compound offers a promising therapeutic strategy to preserve mitochondrial function and protect cells from oxidative damage.[3][6]

The mechanism involves this compound crossing the cell membrane and the TPP⁺ cation guiding the molecule to the mitochondria. Once localized, the dithiolethione moiety slowly releases H₂S, which can then exert its protective effects, including supporting mitochondrial electron transport and ATP generation.[2][7][8]

Key Signaling Pathways Modulated by this compound

Research has shown that this compound ameliorates cardiotoxicity induced by doxorubicin (DOX) by regulating the AMPK/UCP2 pathway.[9][10] DOX-induced oxidative stress leads to mitochondrial damage and apoptosis, which is associated with a decrease in the phosphorylation of AMPK and the expression of UCP2.[9][11] this compound treatment reverses these effects, attenuating oxidative stress and apoptosis by activating this protective pathway.[9][11]

Quantitative Data Summary

The effects of this compound have been quantified in numerous in vitro and in vivo models of oxidative stress. The data consistently show a protective effect, often following a bell-shaped concentration-response curve where low-to-mid nanomolar concentrations are most effective.[3][6]

Table 1: In Vitro Efficacy of this compound in Models of Oxidative Stress

| Cell Type | Stressor | This compound Concentration | Measured Endpoint | Result | Citation |

| NRK-49F Renal Epithelial | Glucose Oxidase (GOx) | 30-300 nM | Cell Viability (MTT) | Concentration-dependent protection. | [3][12] |

| NRK-49F Renal Epithelial | Glucose Oxidase (GOx) | 30-300 nM | Necrosis (LDH Release) | Significant reduction in LDH release. | [3][12] |

| NRK-49F Renal Epithelial | Glucose Oxidase (GOx) | 30-300 nM | Intracellular ATP | Protection against GOx-induced depletion. | [12] |

| bEnd.3 Endothelial | Glucose Oxidase (GOx) | 30-100 nM | Bioenergetics | Stimulation of mitochondrial electron transport. | [2][13] |

| bEnd.3 Endothelial | Glucose Oxidase (GOx) | 300 nM | Bioenergetics | Inhibitory effect on mitochondrial activity. | [2][4][13] |

| bEnd.3 Endothelial | Glucose Oxidase (GOx) | 100 nM | Mitochondrial DNA | Protected against loss of mtDNA integrity. | [2][14] |

| H9c2 Cardiomyocytes | Doxorubicin (1 µmol/L) | 100 nmol/L | ROS Levels | Significant decrease in intracellular ROS. | [9][11] |

| H9c2 Cardiomyocytes | Doxorubicin (1 µmol/L) | 100 nmol/L | Apoptosis | Significantly lower apoptosis vs. DOX group. | [9][11] |

| H9c2 Cardiomyocytes | Doxorubicin (1 µmol/L) | 100 nmol/L | ATP Levels | Attenuated the DOX-induced decrease in ATP. | [9][11] |

| APP/PS1 Neurons | Aβ Deposition | 25-100 nM | Cell Viability | Enhanced cell viability and bioenergetics. | [15] |

| APP/PS1 Neurons | Aβ Deposition | 250 nM | Cell Viability | Reduced cell viability. | [15] |

Table 2: In Vivo Efficacy of this compound in Models of Oxidative Stress

| Animal Model | Condition | This compound Dosage | Measured Endpoint | Result | Citation |

| Rat | Renal Ischemia/Reperfusion | 0.1-0.3 mg/kg | Blood Urea Nitrogen (BUN) | Dose-dependent protection; ~50% reduction at 0.3 mg/kg. | [3][12][16] |

| Rat | Renal Ischemia/Reperfusion | 0.1-0.3 mg/kg | Plasma Creatinine | Dose-dependent protection; ~60% reduction at 0.3 mg/kg. | [3][12][16] |

| Rat | Renal Ischemia/Reperfusion | 0.3 mg/kg | Oxidative Stress (MDA) | Significant reduction in kidney malondialdehyde levels. | [3][12][16] |

| Rat | Renal Ischemia/Reperfusion | 0.3 mg/kg | Neutrophil Infiltration (MPO) | Significant reduction in kidney myeloperoxidase activity. | [3][12][16] |

| Rat | Doxorubicin Cardiotoxicity | N/A | Oxidative Stress (SOD, GSH-Px) | Elevated SOD and GSH-Px content. | [9] |

| Young Rat | High-Fat Diet (Liver Injury) | N/A | Oxidative Stress (ROS, MDA) | Eliminated ROS production and decreased MDA content. | [17] |

| Young Rat | High-Fat Diet (Liver Injury) | N/A | Mitochondrial Function | Protected mtDNA, restored membrane potential. | [17] |

| APP/PS1 Mouse | Alzheimer's Disease | N/A (6 weeks) | Spatial Memory | Significantly ameliorated spatial memory deficits. | [15] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in foundational this compound research.

In Vitro Oxidative Stress Induction

-

Objective: To induce a state of oxidative stress in cultured cells to test the cytoprotective effects of this compound.

-

Method: Glucose oxidase (GOx) is commonly used to generate a constant, low-level flux of hydrogen peroxide (H₂O₂) in the culture medium.[12][16]

-

Protocol:

-

Cells (e.g., NRK-49F or bEnd.3) are seeded in appropriate culture plates and allowed to adhere.[2][3]

-

Cells are pre-treated with various concentrations of this compound (e.g., 30, 100, 300 nM) or vehicle for a specified duration (e.g., 30 minutes).[3]

-

Glucose oxidase is added to the medium at varying concentrations (e.g., 0.003 to 3 U/ml) to induce oxidative stress for a set period (e.g., 1 hour).[3]

-

Following incubation, the supernatant and/or cell lysates are collected for downstream analysis (MTT, LDH, ATP assays, etc.).[2][3]

-

Cell Viability (MTT Assay)

-

Objective: To assess cellular metabolic activity as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

After the experimental treatment, the culture medium is removed.[2]

-

MTT solution (e.g., 0.5 mg/ml in serum-free medium) is added to each well and incubated (e.g., for 2-4 hours at 37°C).[3]

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[3]

-

The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).[3]

-

Cell Necrosis (LDH Assay)

-

Objective: To quantify plasma membrane damage by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme.[13]

-

Protocol:

-

Following the experimental treatment, a sample of the cell culture supernatant is collected.[2]

-

The supernatant is centrifuged to remove any detached cells.

-

The LDH activity in the supernatant is measured using a commercially available colorimetric assay kit, which typically involves the conversion of a tetrazolium salt into a colored formazan product.[3]

-

Absorbance is read on a microplate reader. Maximum LDH release is determined by lysing control cells.[3]

-

Measurement of Oxidative Stress (MDA Assay)

-

Objective: To quantify lipid peroxidation, a key indicator of oxidative stress, by measuring malondialdehyde (MDA) levels.[3]

-

Protocol:

-

Tissue homogenates or cell lysates are prepared.[3]

-

The sample is mixed with a solution containing thiobarbituric acid (TBA) under acidic conditions and heated (e.g., 95°C for 60 minutes).

-

MDA in the sample reacts with TBA to form a pink-colored MDA-TBA adduct.

-

The mixture is cooled, and the absorbance of the resulting chromophore is measured spectrophotometrically (e.g., at 532 nm).[3]

-

MDA levels are calculated against a standard curve.[3]

-

Mitochondrial DNA Integrity (Long Amplicon PCR)

-

Objective: To assess damage to mitochondrial DNA (mtDNA), which is particularly susceptible to oxidative stress.[13]

-

Protocol:

-

Total DNA is extracted from the treated cells.[2]

-

Two PCR reactions are performed for each sample:

-

A long PCR amplicon (e.g., ~10 kb) within the mitochondrial genome. DNA lesions will inhibit the amplification of this large fragment.[13]

-

A short PCR amplicon (e.g., ~200 bp) within the mitochondrial or nuclear genome as a control for template quantity.

-

-

The PCR products are quantified (e.g., using a fluorescent DNA-intercalating dye).

-

The relative amplification of the long fragment compared to the short fragment is used as a measure of mtDNA integrity. A decrease in this ratio indicates increased DNA damage.[13]

-

Conclusion and Future Directions

The foundational research on this compound consistently demonstrates its potential as a powerful cytoprotective agent against oxidative stress. By targeting the delivery of H₂S directly to mitochondria, this compound preserves cellular bioenergetics, protects mitochondrial DNA, and attenuates cell death across a variety of cell types and disease models.[3][13][14] Its efficacy at nanomolar concentrations highlights its potency.[8]

The modulation of protective signaling pathways, such as the AMPK/UCP2 axis, provides a mechanistic basis for its observed effects.[10] Future research should continue to explore the full range of signaling networks influenced by this compound and expand preclinical studies into other models of diseases characterized by mitochondrial dysfunction and oxidative stress. Optimizing delivery systems, such as liposomal formulations, may further enhance its therapeutic efficacy and clinical applicability.[18][19] this compound represents a cornerstone in the development of mitochondria-targeted therapeutics for a wide range of oxidative stress-related pathologies.

References

- 1. The synthesis and functional evaluation of a mitochondria-targeted hydrogen sulfide donor, (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide (this compound) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. This compound [10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl)phenoxy)decyl) triphenylphosphonium bromide], a mitochondrially targeted hydrogen sulfide donor, stimulates cellular bioenergetics, exerts cytoprotective effects and protects against the loss of mitochondrial DNA integrity in oxidatively stressed endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a mitochondrially- targeted hydrogen sulfide donor, exerts protective effects in renal epithelial cells subjected to oxidative stress in vitro and in acute renal injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway | PLOS One [journals.plos.org]

- 10. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, A Mitochondrially Targeted Hydrogen Sulfide Donor, Exerts Protective Effects in Renal Epithelial Cells Subjected to Oxidative Stress in Vitro and in Acute Renal Injury in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a novel mitochondria-targeted hydrogen sulfide donor, stimulates cellular bioenergetics, exerts cytoprotective effects and protects against the loss of mitochondrial DNA integrity in oxidatively stressed endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound, a Mitochondria-Targeted Hydrogen Sulfide Donor, Supports Cellular Bioenergetics and Protects against Alzheimer's Disease by Preserving Mitochondrial Function in APP/PS1 Mice and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, A Mitochondrially- Targeted Hydrogen Sulfide Donor, Exerts Protective Effects in Renal Epithelial Cells Subjected to Oxidative Stress in Vitro and in Acute Renal Injury in Vivo. [ore.exeter.ac.uk]

- 17. This compound ameliorates high fat diet-induced liver injury in young rats via alleviation of oxidative stress and mitochondrial impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Novel this compound-Loaded Liposomes Sustain the Release of Hydrogen Sulphide, Enhance Blood-Brain Barrier Permeation, and Abrogate Oxidative Stress-Induced Mitochondrial Dysfunction in Brain Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cytoprotective Effects of AP39

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP39, a novel mitochondria-targeted hydrogen sulfide (H₂S) donor, has emerged as a promising cytoprotective agent with therapeutic potential in a range of preclinical models of diseases characterized by oxidative stress and mitochondrial dysfunction. By delivering H₂S directly to the mitochondria, this compound preserves mitochondrial integrity and function, mitigates oxidative damage, and modulates key cellular signaling pathways involved in cell survival and death. This technical guide provides a comprehensive overview of the core mechanisms of this compound-mediated cytoprotection, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Hydrogen sulfide is now recognized as a critical gaseous signaling molecule, alongside nitric oxide and carbon monoxide, with pleiotropic effects on cellular function. However, the therapeutic application of H₂S has been hampered by its rapid metabolism and lack of targeted delivery. This compound was developed to overcome these limitations by attaching a triphenylphosphonium cation to an H₂S-donating moiety, enabling its accumulation within the mitochondria in response to the mitochondrial membrane potential. This targeted delivery allows for the localized and sustained release of H₂S, maximizing its therapeutic effects while minimizing off-target side effects.

Core Mechanism of Action: Mitochondrial Protection

The primary mechanism underlying the cytoprotective effects of this compound is the preservation of mitochondrial function in the face of cellular stress. This compound achieves this through several key actions:

-

Scavenging of Reactive Oxygen Species (ROS): this compound-derived H₂S directly scavenges mitochondrial ROS, such as superoxide and hydrogen peroxide, thereby reducing oxidative damage to mitochondrial DNA, proteins, and lipids.

-

Maintenance of Mitochondrial Bioenergetics: this compound helps to maintain the mitochondrial membrane potential (ΔΨm) and supports ATP production, even under conditions of oxidative stress that would otherwise lead to mitochondrial depolarization and bioenergetic collapse.

-

Modulation of Mitochondrial Electron Transport: At physiological concentrations, H₂S can donate electrons to the electron transport chain, supporting ATP synthesis.

Quantitative Data on the Cytoprotective Effects of this compound

The cytoprotective efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings from studies investigating the effects of this compound on cell viability, mitochondrial function, and oxidative stress.

Table 1: Effect of this compound on Cell Viability in H9c2 Cardiomyocytes Exposed to Doxorubicin [1][2][3]

| Treatment Group | This compound Concentration (nmol/L) | Cell Viability (% of Control) |

| Control | 0 | 100 |

| Doxorubicin (1 µmol/L) | 0 | ~50 |

| Doxorubicin + this compound | 50 | Increased vs. Doxorubicin alone |

| Doxorubicin + this compound | 100 | Significantly increased vs. Doxorubicin alone |

| Doxorubicin + this compound | 300 | Decreased vs. 100 nmol/L this compound |

Table 2: Effect of this compound on Oxidative Stress Markers in H9c2 Cardiomyocytes Exposed to Doxorubicin [1]

| Treatment Group | Superoxide Dismutase (SOD) Activity | Glutathione Peroxidase (GSH-Px) Activity | Malondialdehyde (MDA) Level |

| Control | Normal | Normal | Normal |

| Doxorubicin (1 µmol/L) | Decreased | Decreased | Increased |

| Doxorubicin + this compound (100 nmol/L) | Increased vs. Doxorubicin alone | Increased vs. Doxorubicin alone | Decreased vs. Doxorubicin alone |

Table 3: Effect of this compound on Apoptosis in H9c2 Cardiomyocytes Exposed to Doxorubicin [1]

| Treatment Group | Apoptosis Rate (% of total cells) |

| Control | Low |

| Doxorubicin (1 µmol/L) | Increased |

| Doxorubicin + this compound (100 nmol/L) | Decreased vs. Doxorubicin alone |

Key Signaling Pathways Modulated by this compound

This compound exerts its cytoprotective effects not only through direct mitochondrial effects but also by modulating critical intracellular signaling pathways.

The AMPK/UCP2 Signaling Pathway

A key pathway regulated by this compound is the AMP-activated protein kinase (AMPK) and uncoupling protein 2 (UCP2) axis.[1][2] AMPK acts as a cellular energy sensor, and its activation under conditions of metabolic stress triggers a cascade of events aimed at restoring energy homeostasis. UCP2, located in the inner mitochondrial membrane, plays a role in reducing the production of reactive oxygen species. Studies have shown that this compound can activate AMPK, which in turn upregulates the expression of UCP2.[1] This signaling cascade contributes to the reduction of oxidative stress and the preservation of mitochondrial function.

Caption: this compound activates the AMPK/UCP2 signaling pathway to promote cytoprotection.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's cytoprotective effects.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating this compound's effect on doxorubicin-induced cardiotoxicity.[4]

Materials:

-

H9c2 cardiomyocytes

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Doxorubicin

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed H9c2 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with doxorubicin (1 µmol/L) and/or this compound at various concentrations (e.g., 50, 100, 300 nmol/L) for 24 hours. Include a vehicle control group (DMSO).

-

After the treatment period, add 10 µL of MTT reagent to each well.

-

Incubate the plates for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol provides a general method for assessing cell membrane integrity.

Materials:

-

Cell culture supernatant from treated cells

-

LDH assay kit (e.g., from Roche or Promega)

-

96-well plates

-

Microplate reader

Procedure:

-

Following treatment with doxorubicin and/or this compound as described in the MTT assay protocol, collect the cell culture supernatant.

-

Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution provided in the kit to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Determine LDH release relative to a maximum LDH release control (cells lysed with Triton X-100).

ATP Measurement Assay

This protocol outlines a common method for quantifying intracellular ATP levels.

Materials:

-

Treated cells in a 96-well plate

-

ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Luminometer

Procedure:

-

Treat cells with doxorubicin and/or this compound as previously described.

-

Equilibrate the 96-well plate and the ATP assay reagent to room temperature.

-

Add a volume of ATP assay reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess ΔΨm.

Materials:

-

Treated cells on glass-bottom dishes or in black-walled 96-well plates

-

TMRE (Tetramethylrhodamine, Ethyl Ester, Perchlorate)

-

Fluorescence microscope or a microplate reader with fluorescence capabilities

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

Procedure:

-

Treat cells with doxorubicin and/or this compound.

-

Incubate the cells with 100 nM TMRE for 30 minutes at 37°C.

-

Wash the cells with pre-warmed PBS.

-

Acquire fluorescence images using a fluorescence microscope with appropriate filters (e.g., excitation ~549 nm, emission ~575 nm) or measure the fluorescence intensity using a microplate reader.

-

For a positive control, treat a set of cells with 10 µM FCCP for 5-10 minutes to induce mitochondrial depolarization and measure the subsequent decrease in TMRE fluorescence.

Experimental Workflow and Logical Relationships

The investigation of this compound's cytoprotective effects typically follows a logical progression of experiments to elucidate its mechanism of action.

Caption: A typical experimental workflow for investigating the cytoprotective effects of this compound.

Conclusion

This compound represents a significant advancement in the development of H₂S-based therapeutics. Its ability to specifically target mitochondria and deliver H₂S in a controlled manner provides a powerful tool to combat cellular damage in a variety of disease models. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and to further elucidate the intricate mechanisms of H₂S-mediated cytoprotection. Future research should continue to explore the full range of signaling pathways modulated by this compound and to translate the promising preclinical findings into clinical applications.

References

- 1. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway | PLOS One [journals.plos.org]

- 3. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway | PLOS One [journals.plos.org]

- 4. This compound, a Mitochondria-Targeted Hydrogen Sulfide Donor, Supports Cellular Bioenergetics and Protects against Alzheimer's Disease by Preserving Mitochondrial Function in APP/PS1 Mice and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on AP39 and Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on AP39, a novel mitochondria-targeted hydrogen sulfide (H₂S) donor. It summarizes key quantitative findings, details experimental protocols, and visualizes the underlying molecular mechanisms and experimental approaches.

Introduction to this compound

This compound is a synthetic compound designed to deliver hydrogen sulfide directly to mitochondria. It consists of a triphenylphosphonium (TPP⁺) cation linked to an H₂S-donating moiety (dithiolethione).[1] The positive charge of the TPP⁺ cation facilitates its accumulation within the mitochondria, driven by the negative mitochondrial membrane potential. This targeted delivery allows for the localized release of H₂S, minimizing off-target effects and enabling the use of nanomolar concentrations, which are significantly lower than those required for traditional H₂S donors like sodium hydrosulfide (NaHS).[2][3] Early research has focused on its potential to modulate mitochondrial function, protect against oxidative stress, and influence cellular bioenergetics.[2][4]

Quantitative Effects of this compound on Mitochondrial and Cellular Parameters

The initial studies on this compound revealed a distinct, often bell-shaped, concentration-dependent effect on various cellular and mitochondrial functions. Low nanomolar concentrations generally conferred protective and stimulatory effects, while higher concentrations sometimes led to inhibitory or detrimental outcomes.

Table 1: Concentration-Dependent Effects of this compound on Cellular Viability and Bioenergetics

| Cell Type | Parameter | This compound Concentration | Observed Effect | Citation |

| APP/PS1 Neurons | Cell Viability | 25-100 nM | Increased | [1][5] |

| 250 nM | Decreased | [1][5] | ||

| ATP Levels | 100 nM | Increased | [1] | |

| bEnd.3 Endothelial Cells | Mitochondrial Activity | 30-100 nM | Stimulated | [2] |

| 300 nM | Inhibited | [2] | ||

| Basal Respiration | 100 nM | Increased | [2] | |

| Maximal Respiration | 100 nM | Increased | [2] | |

| Spare Respiratory Capacity | 100 nM | Increased | [2] | |

| H9c2 Cardiomyocytes | Cell Viability | 30-100 nM | No significant reduction | [6] |

| 300-500 nM | Inhibitory effects | [6] |

Table 2: Protective Effects of this compound Against Cellular Stress

| Cell Type | Stressor | Parameter | This compound Concentration | Observed Effect | Citation |

| APP/PS1 Neurons | Endogenous (Aβ) | ROS Levels | 100 nM | Decreased | [1][5] |

| mtDNA Integrity | 100 nM | Protected | [1] | ||

| bEnd.3 Endothelial Cells | Glucose Oxidase | Mitochondrial DNA Integrity | 100 nM | Maintained | [2] |

| ROS Production | 100 nM | Reduced | [2] | ||

| Microvascular Endothelial Cells | High Glucose | Mitochondrial Membrane Potential | 30-300 nM | Decreased hyperpolarization | [7] |

| Mitochondrial Oxidant Production | 30-300 nM | Inhibited | [7] | ||

| H9c2 Cardiomyocytes | Doxorubicin | Mitochondrial Damage | Not specified | Ameliorated | [6][8] |

| Apoptosis | Not specified | Decreased | [8] | ||

| Renal Epithelial Cells | Hypoxia/Oxidative Stress | Cell Viability | 30-100 nM | Protected | [4] |

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of this compound.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).[1]

-

Following treatment, MTT solution (final concentration of 0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C.[1]

-

The MTT solution is then removed, and the insoluble formazan crystals are dissolved in dimethyl sulfoxide (DMSO).[1]

-

The absorbance of the colored solution is measured at 570 nm using a microplate reader.[1]

-

Measurement of Intracellular and Mitochondrial Reactive Oxygen Species (ROS)

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation.

-

Procedure:

-

Cells are treated with this compound.

-

A DCFH-DA probe is added to the cells.

-

The fluorescence, indicative of ROS levels, is quantified using a fluorescence assay or flow cytometry.[1]

-

MitoSOX Red is a fluorogenic dye that specifically targets mitochondria in live cells and is oxidized by superoxide.

-

Procedure:

Assessment of Mitochondrial DNA (mtDNA) Integrity

The Long Amplicon Polymerase Chain Reaction (LA-PCR) method is used to assess the integrity of mitochondrial DNA. The principle is that DNA damage (e.g., breaks or lesions) will inhibit the amplification of large DNA fragments.

-

Procedure:

-

Total DNA is extracted from cells treated with this compound and/or an oxidative stressor.

-

PCR is performed to amplify a large fragment of the mitochondrial genome. A smaller fragment is also amplified as a control.

-

The PCR products are visualized and quantified by gel electrophoresis. A decrease in the amplification of the long fragment relative to the short fragment indicates mtDNA damage.[2]

-

Cellular Bioenergetics Analysis

Cellular respiration and bioenergetic profiles are often measured using extracellular flux analyzers (e.g., Seahorse XF Analyzer).

-

Procedure:

-

Cells are seeded in a specialized microplate and treated with this compound.

-

The oxygen consumption rate (OCR), an indicator of mitochondrial respiration, is measured in real-time.

-

A series of metabolic inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[2]

-

Visualizing Mechanisms and Workflows

This compound Signaling Pathway in Cytoprotection

The following diagram illustrates the proposed mechanism by which this compound confers protection against cellular stress, particularly oxidative stress.

Caption: this compound delivers H₂S to mitochondria, mitigating oxidative stress and supporting bioenergetics.

Experimental Workflow for Assessing this compound's Protective Effects

This diagram outlines a typical experimental workflow to evaluate the cytoprotective effects of this compound against an induced cellular stress.

Caption: Workflow for evaluating this compound's cytoprotective effects against cellular stress.

Conclusion

The early preclinical studies on this compound consistently demonstrate its ability to selectively deliver hydrogen sulfide to mitochondria, thereby exerting significant protective effects at low nanomolar concentrations. By supporting mitochondrial bioenergetics, reducing oxidative stress, and preserving mitochondrial DNA integrity, this compound emerged as a promising therapeutic candidate for conditions associated with mitochondrial dysfunction.[1][2] Later studies have expanded on these findings, exploring its efficacy in models of various diseases, including Alzheimer's disease, doxorubicin-induced cardiotoxicity, and renal injury.[1][4][6] The foundational research summarized in this guide provides the essential data and methodologies that underpin the ongoing development of mitochondria-targeted H₂S donors as a novel therapeutic strategy.

References

- 1. This compound, a Mitochondria-Targeted Hydrogen Sulfide Donor, Supports Cellular Bioenergetics and Protects against Alzheimer's Disease by Preserving Mitochondrial Function in APP/PS1 Mice and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl)phenoxy)decyl) triphenylphosphonium bromide], a mitochondrially targeted hydrogen sulfide donor, stimulates cellular bioenergetics, exerts cytoprotective effects and protects against the loss of mitochondrial DNA integrity in oxidatively stressed endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a mitochondrially- targeted hydrogen sulfide donor, exerts protective effects in renal epithelial cells subjected to oxidative stress in vitro and in acute renal injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Mitochondria-Targeted Hydrogen Sulfide Donor, Supports Cellular Bioenergetics and Protects against Alzheimer's Disease by Preserving Mitochondrial Function in APP/PS1 Mice and Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway | PLOS One [journals.plos.org]

- 7. The novel mitochondria-targeted hydrogen sulfide (H2S) donors AP123 and this compound protect against hyperglycemic injury in microvascular endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of AP39

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP39, a novel mitochondria-targeted hydrogen sulfide (H₂S) donor, has emerged as a potent cytoprotective agent with significant antioxidant properties. By delivering H₂S directly to the powerhouse of the cell, this compound offers a promising therapeutic strategy for a range of conditions underpinned by oxidative stress and mitochondrial dysfunction. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Mitochondrial H₂S Delivery

This compound is a synthetic molecule composed of a triphenylphosphonium (TPP⁺) cation linked to an H₂S-donating moiety (dithiolethione). The positive charge of the TPP⁺ cation facilitates its accumulation within the mitochondria, driven by the negative mitochondrial membrane potential. Once inside the mitochondrial matrix, this compound slowly releases H₂S, a gaseous signaling molecule with pleiotropic effects on cellular bioenergetics and redox balance.

This targeted delivery system is crucial for its efficacy, as it concentrates H₂S in the primary site of cellular respiration and reactive oxygen species (ROS) production. At low nanomolar concentrations, this compound has been shown to stimulate mitochondrial electron transport and enhance cellular bioenergetics.[1][2]

Quantitative Effects of this compound on Mitochondrial Function and Oxidative Stress

The antioxidant effects of this compound have been quantified across various in vitro and in vivo models. The following tables summarize key findings on its impact on mitochondrial respiration, ROS levels, and the protection of mitochondrial DNA.

Table 1: Concentration-Dependent Effects of this compound on Mitochondrial Respiration

| Concentration | Effect on Mitochondrial Electron Transport | Effect on Cellular Bioenergetics | Reference |

| 30-100 nM | Stimulation | Stimulation | [1][2] |

| 300 nM | Inhibition | Inhibition | [1][2] |

Table 2: this compound-Mediated Reduction of Reactive Oxygen Species (ROS)

| Cell Type | Oxidative Stressor | This compound Concentration | % Reduction in Mitochondrial ROS (MitoSOX) | Reference |

| bEnd.3 Endothelial Cells | Glucose Oxidase | 100 nM | Attenuated increase in MitoSOX oxidation | [1][2] |

| APP/PS1 Neurons | - | 100 nM | Decreased ROS generation | |

| HFD-fed Young Rats (Liver) | High-Fat Diet | Not Specified | Prevented ROS generation |

Table 3: Protective Effects of this compound on Mitochondrial DNA (mtDNA)

| Cell Type | Damaging Agent | This compound Concentration | Observation | Reference |

| bEnd.3 Endothelial Cells | Glucose Oxidase | 100 nM | Protected against preferential mtDNA damage | [1][2] |

| APP/PS1 Neurons | - | 100 nM | Protected mtDNA integrity | |

| HFD-fed Young Rats (Liver) | High-Fat Diet | Not Specified | Protected mitochondrial DNA |

Key Signaling Pathways Modulated by this compound

This compound exerts its antioxidant effects not only through direct scavenging of ROS but also by modulating intracellular signaling pathways that enhance the cell's endogenous antioxidant capacity. One of the key pathways identified is the AMP-activated protein kinase (AMPK)/Uncoupling Protein 2 (UCP2) axis.

Caption: this compound signaling pathway involving AMPK and UCP2.

Experimental Protocols for Assessing this compound's Antioxidant Properties

Reproducible and standardized methodologies are essential for evaluating the antioxidant effects of compounds like this compound. This section provides detailed protocols for key experiments cited in the literature.

Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol outlines the use of MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

Workflow Diagram:

References

AP39: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP39, chemically known as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl) phenoxy)decyl) triphenyl phosphonium bromide, is a novel pharmacological agent designed to deliver hydrogen sulfide (H₂S) directly to mitochondria.[1][2] The rationale for its development stems from the growing understanding of H₂S as a critical endogenous signaling molecule with potent cytoprotective effects, coupled with the central role of mitochondria in cell survival and death.[3] By targeting H₂S delivery to the powerhouse of the cell, this compound offers a unique tool to investigate mitochondrial physiology and a promising therapeutic strategy for conditions associated with mitochondrial dysfunction and oxidative stress.[1][4] This document provides an in-depth overview of the initial discovery and characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated molecular pathways and workflows.

Chemical Structure and Synthesis

This compound's structure is a conjugate of two key functional moieties: a triphenylphosphonium (TPP) cation and an H₂S-releasing dithiolethione group, connected by a 10-carbon alkyl chain.[1]

-

Mitochondrial Targeting Moiety (Triphenylphosphonium): The lipophilic TPP cation facilitates the accumulation of this compound within mitochondria. This is driven by the large negative membrane potential across the inner mitochondrial membrane, making TPP a widely used strategy for mitochondrial drug delivery.[1]

-

H₂S Donor Moiety (Dithiolethione): This group serves as the payload, releasing H₂S within the mitochondrial matrix.[1]

The synthesis of this compound was initially conducted in-house by research laboratories for investigational use.[4][5]

Mechanism of Action: Mitochondrial H₂S Delivery

The primary mechanism of this compound involves its accumulation in mitochondria followed by the slow release of H₂S. This targeted delivery allows for high local concentrations of H₂S within the organelle while maintaining low, non-toxic systemic levels.

Once inside the mitochondria, the released H₂S exerts several beneficial effects:

-

Supports Bioenergetics: At low nanomolar concentrations, H₂S can act as an electron donor to the mitochondrial electron transport chain, thereby supporting ATP production.[1][6]

-

Antioxidant Effects: H₂S helps to scavenge reactive oxygen species (ROS) and protect mitochondrial components from oxidative damage.[1][3]

-

Modulation of Cell Signaling: Mitochondrial H₂S can influence various signaling pathways, including those involved in apoptosis and inflammation.[3][7]

The workflow for this compound's mechanism of action from administration to cellular effect is visualized below.

Caption: this compound cellular uptake and mitochondrial mechanism of action.

Initial In Vitro Characterization

The initial characterization of this compound was performed in various cell lines to elucidate its effects on cell viability, bioenergetics, and protection against oxidative stress. A hallmark of this compound's in vitro activity is its bell-shaped concentration-response curve, with protective effects typically observed in the low-to-mid nanomolar range (30-100 nM) and inhibitory or null effects at higher concentrations (≥300 nM).[4][6][8]

Data Presentation: In Vitro Studies

Table 1: Cytoprotective and Bioenergetic Effects of this compound in Endothelial Cells (bEnd.3)

| Parameter | Condition | This compound Concentration | Result | Reference |

|---|---|---|---|---|

| Intracellular H₂S | Basal | 30-300 nM | Increased H₂S levels, preferentially in mitochondria | [2][6] |

| Mitochondrial Activity | Basal | 30-100 nM | Stimulation of electron transport and bioenergetics | [2][6] |

| Basal | 300 nM | Inhibition of mitochondrial activity | [2][6] | |

| Cell Viability | Oxidative Stress (Glucose Oxidase) | 30-100 nM | Protection against suppression of cell viability | [6] |

| Mitochondrial DNA | Oxidative Stress (Glucose Oxidase) | 100 nM | Protection against preferential mtDNA damage |[2][6] |

Table 2: Cytoprotective Effects of this compound in Renal Epithelial Cells (NRK)

| Parameter | Condition | This compound Concentration | Result | Reference |

|---|---|---|---|---|

| Cell Viability (MTT) | Oxidative Stress (Glucose Oxidase) | 30-300 nM | Concentration-dependent protection | [4][5] |

| Membrane Integrity (LDH Release) | Oxidative Stress (Glucose Oxidase) | 30-300 nM | Reduced LDH release | [4] |

| Cellular ATP Levels | Oxidative Stress (Glucose Oxidase) | 30-300 nM | Protection against ATP depletion |[4][5] |

Table 3: Neuroprotective Effects of this compound in Primary Neurons (APP/PS1 Mouse Model)

| Parameter | Condition | This compound Concentration | Result | Reference |

|---|---|---|---|---|

| Cell Viability | Basal | 25-100 nM | Enhanced cell viability | [9] |

| Basal | 250 nM | Reduced cell viability | [9] | |

| Bioenergetics | Basal | 25-100 nM | Stimulation of cellular bioenergetics | [9] |

| Basal | 250 nM | Inhibition of cellular bioenergetics | [9] | |

| ATP Levels | Basal | 100 nM | Increased ATP levels | [9] |

| ROS Generation | Basal | 100 nM | Decreased ROS generation |[9] |

Initial In Vivo Characterization

Following promising in vitro results, this compound was evaluated in animal models of diseases involving mitochondrial dysfunction, particularly ischemia-reperfusion injury.

Data Presentation: In Vivo Studies

Table 4: Protective Effects of this compound in a Rat Model of Renal Ischemia-Reperfusion (I/R) Injury

| Parameter | Treatment | Result vs. I/R Vehicle | Reference |

|---|---|---|---|

| Blood Urea Nitrogen (BUN) | This compound (0.1, 0.2, 0.3 mg/kg) | Dose-dependent reduction | [4][5] |

| Plasma Creatinine | This compound (0.1, 0.2, 0.3 mg/kg) | Dose-dependent reduction | [4][5] |

| Neutrophil Infiltration (MPO) | This compound (0.1, 0.2, 0.3 mg/kg) | Dose-dependent reduction | [4][5] |

| Oxidative Stress (MDA) | This compound (0.1, 0.2, 0.3 mg/kg) | Dose-dependent reduction | [4][5] |

| Plasma IL-12 | this compound (0.1, 0.2, 0.3 mg/kg) | Dose-dependent reduction |[5] |

Table 5: Protective Effects of this compound in a Rat Model of Myocardial Ischemia-Reperfusion (I/R) Injury

| Parameter | Treatment | Result vs. I/R Vehicle | Reference |

|---|---|---|---|

| Infarct Size | This compound (0.01, 0.1, 1 µmol/kg) | Dose-dependent reduction | [10] |

| Mitochondrial ROS Generation | This compound | Significant attenuation | [10] |

| Mitochondrial Permeability Transition Pore (mPTP) Opening | this compound | Inhibition |[10] |

Signaling Pathways

Initial studies have begun to uncover the molecular pathways modulated by this compound. In a model of doxorubicin-induced cardiotoxicity, this compound was shown to exert its protective effects by activating the AMPK/UCP2 pathway.[3][7]

Caption: this compound ameliorates cardiotoxicity via the AMPK/UCP2 pathway.

Experimental Protocols

In Vitro Oxidative Stress Model

This workflow describes a common method to assess the cytoprotective effects of this compound against oxidative stress induced by glucose oxidase (GOx).

Caption: Experimental workflow for in vitro oxidative stress studies.

-

Cell Culture and Seeding: Cells (e.g., NRK renal epithelial cells, bEnd.3 endothelial cells) are cultured under standard conditions and seeded into multi-well plates.[2][4]

-

This compound Pretreatment: Cells are pretreated with various concentrations of this compound (typically 30, 100, or 300 nM) for 30 minutes prior to the induction of stress.[4]

-

Induction of Oxidative Stress: Glucose oxidase (GOx) is added to the culture medium. GOx generates a constant flux of hydrogen peroxide, inducing oxidative stress.[4][5][6]

-

Endpoint Assays: Following incubation, a variety of assays are performed:

-

MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.[2][4]

-

LDH Assay: To measure the release of lactate dehydrogenase from damaged cells, indicating loss of plasma membrane integrity (necrosis).[2][4]

-

ATP Measurement: Cellular ATP levels are quantified using luminescence-based assays to determine the bioenergetic status of the cells.[4]

-

DCF Assay: The 2',7'-dichlorofluorescein (DCF) assay is used to measure intracellular oxidant formation.[4]

-

In Vivo Renal Ischemia-Reperfusion Model

This workflow outlines the protocol used to evaluate this compound in a rat model of acute kidney injury.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized.[4]

-

Ischemia Induction: A laparotomy is performed, and both renal arteries are occluded with clamps for a set period (e.g., 45 minutes) to induce ischemia.[4]

-

Treatment: this compound (e.g., 0.1-0.3 mg/kg) or vehicle is administered, often intravenously, shortly before the clamps are released.[5]

-

Reperfusion: The clamps are removed to allow blood flow to return to the kidneys, initiating reperfusion injury. The reperfusion period typically lasts for several hours (e.g., 6 hours).[4]

-

Sample Collection and Analysis: At the end of the reperfusion period, blood and kidney tissue samples are collected.

-

Plasma Analysis: Blood samples are analyzed for markers of renal dysfunction, such as blood urea nitrogen (BUN) and creatinine.[4]

-

Tissue Analysis: Kidney homogenates are used to measure markers of oxidative stress (e.g., malondialdehyde - MDA assay) and neutrophil infiltration (myeloperoxidase - MPO assay).[4]

-

Conclusion

The discovery and initial characterization of this compound have established it as a potent, mitochondria-targeted H₂S donor. In vitro studies have consistently demonstrated its ability to protect a variety of cell types from oxidative stress-induced injury and to modulate cellular bioenergetics in a concentration-dependent manner. These findings have been successfully translated into in vivo models, where this compound has shown significant protective effects against ischemia-reperfusion injury in the kidney and heart. The development of this compound provides a critical tool for exploring the complex role of H₂S in mitochondrial function and offers a promising therapeutic avenue for a range of pathologies underpinned by mitochondrial dysfunction.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel mitochondria-targeted hydrogen sulfide donor, stimulates cellular bioenergetics, exerts cytoprotective effects and protects against the loss of mitochondrial DNA integrity in oxidatively stressed endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a mitochondrially- targeted hydrogen sulfide donor, exerts protective effects in renal epithelial cells subjected to oxidative stress in vitro and in acute renal injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, A Mitochondrially- Targeted Hydrogen Sulfide Donor, Exerts Protective Effects in Renal Epithelial Cells Subjected to Oxidative Stress in Vitro and in Acute Renal Injury in Vivo. [ore.exeter.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a Mitochondria-Targeted Hydrogen Sulfide Donor, Supports Cellular Bioenergetics and Protects against Alzheimer's Disease by Preserving Mitochondrial Function in APP/PS1 Mice and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a mitochondria-targeting hydrogen sulfide (H2 S) donor, protects against myocardial reperfusion injury independently of salvage kinase signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Basis for AP39 Mitochondrial Targeting: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Principle: Exploiting the Mitochondrial Membrane Potential

The primary theoretical basis for the mitochondrial targeting of AP39 lies in the fundamental bioenergetics of the organelle. Mitochondria maintain a substantial negative membrane potential (ΔΨm) across their inner membrane, typically ranging from -150 to -180 mV, with the mitochondrial matrix being negative relative to the cytoplasm. This potent electrochemical gradient is established by the electron transport chain and is crucial for ATP synthesis.

This compound is a synthetic compound composed of two key moieties: a hydrogen sulfide (H₂S) donor molecule (anethole dithiolethione) and a lipophilic triphenylphosphonium (TPP⁺) cation, connected by a 10-carbon aliphatic linker[1][2][3][4]. The positively charged TPP⁺ cation is the targeting vehicle. Due to its positive charge and lipophilic nature, the TPP⁺ cation readily crosses the plasma and outer mitochondrial membranes. Subsequently, it is electrophoretically driven to accumulate in the negatively charged mitochondrial matrix. This accumulation can be substantial, with concentrations inside the mitochondria estimated to be up to 500- to 1000-fold higher than in the cytoplasm[1][5]. This targeted delivery mechanism allows for the localized release of H₂S within the mitochondria, maximizing its therapeutic effects at the site of action while minimizing systemic exposure and potential off-target effects[1][2][6].

Quantitative Data on this compound Efficacy and Mitochondrial Effects

The targeted delivery of H₂S by this compound has been shown to have significant effects on mitochondrial function and cellular bioenergetics. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Dose-Dependent Effects of this compound on Intracellular H₂S Levels and Cellular Bioenergetics in Neurons

| This compound Concentration | H₂S Generation (Fluorescence Intensity) | Basal Oxygen Consumption Rate (OCR) | Maximal Respiration (FCCP-stimulated OCR) |

| 25 nM | Increased | Increased | Increased |

| 100 nM | Further Increased | Significantly Increased | Significantly Increased |

| 250 nM | Highest Increase | Decreased | Decreased |

Data synthesized from studies on wild-type neurons, indicating a biphasic or "bell-shaped" response of mitochondrial activity to this compound concentration[1].

Table 2: Protective Effects of this compound on Mitochondrial Function in APP/PS1 Neurons

| Treatment | Cellular ATP Levels | Mitochondrial DNA Integrity | Intracellular ROS Levels |

| Wild-Type (WT) Control | Baseline | Intact | Baseline |

| APP/PS1 Control | Decreased | Damaged | Increased |

| APP/PS1 + 100 nM this compound | Increased vs. APP/PS1 Control | Protected from Damage | Decreased vs. APP/PS1 Control |

This table highlights the neuroprotective effects of this compound in a cellular model of Alzheimer's disease[1].

Table 3: Cytoprotective Effects of this compound in Endothelial Cells Under Oxidative Stress

| Condition | Cellular Bioenergetic Function | Mitochondrial DNA Damage | Oxidative Protein Modification |

| Control | Normal | None | Baseline |

| Oxidative Stress (Glucose Oxidase) | Inhibited | Preferential Damage | Increased |

| Oxidative Stress + 100 nM this compound | Attenuated Inhibition | Protected | Attenuated Increase |

These findings demonstrate this compound's ability to mitigate oxidative stress-induced mitochondrial dysfunction in endothelial cells[3][6].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mitochondrial effects.

Measurement of Intramitochondrial H₂S Production

Objective: To visualize and quantify the generation of H₂S within the mitochondria of living cells following this compound treatment.

Materials:

-

This compound

-

7-azido-4-methylcoumarin (AzMC) fluorescent probe for H₂S

-

MitoTracker Red CMXRos for mitochondrial co-localization

-

Confocal laser scanning microscope

Protocol:

-

Seed cells (e.g., primary neurons) in a suitable imaging chamber and culture overnight.

-

Load the cells with 10 µM AzMC and 200 nM MitoTracker Red CMXRos in fresh culture medium for 30 minutes at 37°C.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with varying concentrations of this compound (e.g., 25-250 nM) in fresh medium for 2 hours.

-

Acquire images using a confocal microscope. The green fluorescence from AzMC indicates H₂S, and the red fluorescence from MitoTracker Red CMXRos identifies mitochondria.

-

Analyze the co-localization of the green and red signals to confirm H₂S production within the mitochondria. Quantify the fluorescence intensity to determine the dose-dependent effect of this compound[1].

Analysis of Cellular Bioenergetics

Objective: To assess the impact of this compound on mitochondrial respiration and overall cellular metabolism.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

This compound

-

Oligomycin, FCCP, Rotenone/Antimycin A

Protocol:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 2 hours).

-

Prior to the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.

-

Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the measurement protocol.

-

The analyzer will sequentially inject the compounds and measure the oxygen consumption rate (OCR) in real-time.

-

From the OCR measurements, calculate key bioenergetic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity[1][3][6].

Assessment of Mitochondrial DNA Integrity

Objective: To determine if this compound can protect mitochondrial DNA (mtDNA) from damage induced by oxidative stress.

Materials:

-

This compound

-

Oxidative stress-inducing agent (e.g., glucose oxidase)

-

DNA extraction kit

-

Long-range PCR reagents

-

Primers specific for a long fragment of the mitochondrial genome and a short fragment for normalization.

-

Gel electrophoresis equipment

Protocol:

-

Treat cells with or without this compound, followed by exposure to an oxidative stressor.

-

Harvest the cells and extract total DNA.

-

Perform long-range PCR using primers that amplify a large segment (e.g., >10 kb) of the mitochondrial genome. The amount of PCR product is inversely proportional to the extent of DNA damage.

-

As a control for mtDNA copy number, amplify a short, undamaged fragment of the mitochondrial genome.

-

Analyze the PCR products by gel electrophoresis and quantify the band intensities.

-

A greater amount of the long PCR product in this compound-treated cells compared to untreated, stressed cells indicates protection of mtDNA integrity[3][6].

Signaling Pathways and Experimental Workflows

The targeted delivery of H₂S to mitochondria by this compound influences several key signaling pathways involved in cellular protection and bioenergetics.

Mitochondrial Targeting and H₂S Release

The fundamental mechanism of this compound action begins with its accumulation in the mitochondria, driven by the membrane potential, followed by the release of H₂S.

Caption: this compound mitochondrial targeting and H₂S release.

This compound-Mediated Cellular Bioenergetics and Protection

Once inside the mitochondria, H₂S released from this compound can modulate the electron transport chain (ETC) and protect against oxidative stress. At low concentrations, H₂S can donate electrons to the ETC, boosting ATP production. It also scavenges reactive oxygen species (ROS), protecting mitochondrial components from damage.

Caption: this compound's effects on mitochondrial bioenergetics and oxidative stress.

Potential Signaling Pathways Modulated by this compound

While direct evidence for this compound's interaction with all the following pathways is still emerging, the known effects of H₂S suggest their involvement.

This compound has been shown to ameliorate doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway. Activation of AMPK can lead to the upregulation of Uncoupling Protein 2 (UCP2), which in turn reduces mitochondrial ROS production.

Caption: this compound's regulation of the AMPK/UCP2 pathway.

H₂S is known to activate Sirtuin 1 (SIRT1), a key regulator of mitochondrial biogenesis and function, partly through the deacetylation and activation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).

References

- 1. This compound [10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl)phenoxy)decyl) triphenylphosphonium bromide], a mitochondrially targeted hydrogen sulfide donor, stimulates cellular bioenergetics, exerts cytoprotective effects and protects against the loss of mitochondrial DNA integrity in oxidatively stressed endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the Use of Triphenyl Phosphonium Cation for Mitochondrial Nucleoside Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Mitochondrial Isolation - Creative Proteomics [creative-proteomics.com]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound, a novel mitochondria-targeted hydrogen sulfide donor ameliorates doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Measuring H₂S Release from AP39

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP39, (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel hydrogen sulfide (H₂S) donor molecule that specifically targets the mitochondria. This targeted delivery holds significant therapeutic promise for conditions associated with mitochondrial dysfunction and oxidative stress. Accurate and reliable measurement of H₂S release from this compound is crucial for elucidating its mechanism of action, determining its pharmacokinetic and pharmacodynamic profiles, and developing it as a therapeutic agent.

These application notes provide detailed protocols for two robust methods to quantify H₂S release from this compound: a high-performance liquid chromatography (HPLC)-based method using monobromobimane (MBB) derivatization and a high-throughput fluorescent microplate assay using a commercially available H₂S-selective probe.

Data Presentation: Quantitative H₂S Release from this compound

The following table summarizes quantitative data on H₂S release from this compound, providing a comparison with other common H₂S donors.

| H₂S Donor | Concentration | System | Peak H₂S Release Time | Peak H₂S Concentration (µM) | Notes |

| This compound (non-formulated) | 0.5 µM | SHSY5Y cells | 30 minutes | 48.27 ± 2.83 | Rapid initial release in a cellular environment[1]. |

| This compound-loaded liposomes | 0.5 µM | SHSY5Y cells | 4 hours | 28.79 ± 2.54 | Encapsulation leads to a sustained and delayed release profile[1]. |

| NaHS (rapid release) | 400 µM | Cell Culture Medium | < 20 minutes | ~400 | Demonstrates a rapid burst release, with levels returning to baseline within 90 minutes. |